molecular formula C14H8ClNO2S2 B11711253 5-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one

5-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11711253
M. Wt: 321.8 g/mol
InChI Key: OEZWBJLEKBUTGH-KPKJPENVSA-N
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Description

5-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a furan ring and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with furan-2-carbaldehyde and thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the thiazolidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of thiazolidinones with different oxidation states.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with a chlorophenyl group and sulfur-containing ring.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with an oxadiazole ring instead of a thiazolidinone ring.

Uniqueness

5-(5-(4-Chloro-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one is unique due to the presence of both a furan ring and a thiazolidinone ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H8ClNO2S2

Molecular Weight

321.8 g/mol

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H8ClNO2S2/c15-9-3-1-8(2-4-9)11-6-5-10(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7+

InChI Key

OEZWBJLEKBUTGH-KPKJPENVSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl

Origin of Product

United States

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